methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate
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Overview
Description
Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate is a complex organic compound characterized by its unique molecular structure, which includes an amino group, bromo and chloro substituents on the phenyl rings, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate typically involves multi-step organic reactions. One common approach is the reaction of 2-amino-5-bromobenzaldehyde with 2-chlorobenzylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the corresponding imine intermediate. This intermediate is then reacted with glycine methyl ester to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial to achieving optimal results. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo and chloro substituents can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 2-amino-5-bromonitrobenzene.
Reduction: 2-amino-5-bromobenzene.
Substitution: 2-amino-5-bromo-2'-iodobenzene.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the manufacturing of diverse chemical compounds.
Mechanism of Action
The mechanism by which methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl N-[(2-amino-5-bromophenyl)(2-methoxyphenyl)methyl]glycinate
Methyl N-[(2-amino-5-bromophenyl)(2-fluorophenyl)methyl]glycinate
Methyl N-[(2-amino-5-bromophenyl)(2-nitrophenyl)methyl]glycinate
Uniqueness: Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate stands out due to its specific combination of bromo and chloro substituents on the phenyl rings, which can influence its reactivity and biological activity. This unique structure may offer advantages in certain applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-22-15(21)9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)19/h2-8,16,20H,9,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRPDHENBJQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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